molecular formula C14H11F3N2O2 B5303080 N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea

N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea

Cat. No. B5303080
M. Wt: 296.24 g/mol
InChI Key: OHECQXYOWQVEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea, also known as DFP-10825, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in signal transduction pathways. In

Mechanism of Action

N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea exerts its pharmacological effects by selectively inhibiting the activity of PKC, a family of serine/threonine kinases that play important roles in signal transduction pathways. PKC is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. By inhibiting PKC, this compound can modulate these cellular processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the growth and proliferation of cancer cells, improve glucose metabolism and insulin sensitivity, and protect against neuronal damage and improve cognitive function. In addition, this compound has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, which allows for the specific modulation of PKC activity. In addition, it has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to its use in laboratory experiments. For example, this compound may have off-target effects on other kinases or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the development and application of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea. One potential direction is the optimization of its pharmacological properties, such as its potency, selectivity, and pharmacokinetics, to improve its therapeutic potential. Another direction is the exploration of its effects in different disease models and the identification of potential biomarkers for its efficacy. Moreover, the combination of this compound with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects. Finally, the development of new PKC inhibitors based on the structure of this compound may lead to the discovery of novel drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-(difluoromethoxy)aniline with 3-fluorobenzoyl chloride in the presence of a base to form the intermediate 4-(difluoromethoxy)phenyl 3-fluorobenzoate. This intermediate is then reacted with a primary amine, such as methylamine or ethylamine, in the presence of a catalyst to form the final product, this compound.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-N'-(3-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the growth and proliferation of cancer cells by targeting PKC, which is overexpressed in many types of cancer. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Moreover, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-9-2-1-3-11(8-9)19-14(20)18-10-4-6-12(7-5-10)21-13(16)17/h1-8,13H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHECQXYOWQVEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.